![molecular formula C51H63N2P B2456929 (R)-DTB-SpiroPAP CAS No. 1298133-21-7](/img/structure/B2456929.png)
(R)-DTB-SpiroPAP
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Overview
Description
Synthesis Analysis
“®-DTB-SpiroPAP” is used as a catalyst for the enantioselective synthesis of chiral disubstituted oxa-cyclic ethers . It is also used for the enantioselective hydrogenation for the asymmetric synthesis of Rivastigmine , and for the asymmetric hydrogenation for the synthesis of Crizotinib .
Molecular Structure Analysis
The molecular formula of “®-DTB-SpiroPAP” is C51H63N2P. It has a molecular weight of 735.0.
Chemical Reactions Analysis
“®-DTB-SpiroPAP” is used as a catalyst for various chemical reactions. It is used for the enantioselective synthesis of chiral disubstituted oxa-cyclic ethers . It is also used for the enantioselective hydrogenation for the asymmetric synthesis of Rivastigmine , and for the asymmetric hydrogenation for the synthesis of Crizotinib .
Physical And Chemical Properties Analysis
“®-DTB-SpiroPAP” has a molecular weight of 735.0. The exact physical and chemical properties such as melting point, boiling point, and density are not available in the search results.
Scientific Research Applications
Superconducting Quantum Interference Devices (SQUIDs)
®-DTB-SpiroPAP: has shown promise in enhancing the performance of SQUIDs, which are highly sensitive magnetometers used for detecting extremely weak magnetic fields. Specific examples of input circuits and detection coil configurations for different applications and environments, along with expected performance, can be explored .
Pain Management and Analgesia Research
Intraplantar injection of ®-DTB-SpiroPAP has been studied in rats, resulting in hyperalgesia. Researchers have investigated the underlying mechanisms of this effect, making it relevant for pain management and analgesia research .
Biological Probes and Imaging Agents
Researchers have investigated the potential of ®-DTB-SpiroPAP as a biological probe or imaging agent. Its fluorescence properties and biocompatibility make it an intriguing candidate for cellular imaging and tracking.
Feel free to explore more scholarly literature on platforms like Google Scholar to stay up-to-date with the latest findings
Safety and Hazards
properties
IUPAC Name |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZSJGBGNHNBSQ-NLXJDERGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H63N2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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